1-(3-Chloro-5-(methylthio)phenyl)ethanone
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Overview
Description
1-(3-Chloro-5-(methylthio)phenyl)ethanone is an organic compound with the molecular formula C9H9ClOS It is characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a methylthio group at the 5-position, along with an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-(methylthio)phenyl)ethanone typically involves the Friedel-Crafts acylation of 3-chloro-5-(methylthio)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(methylthio)phenyl)ethanone and its derivatives depends on the specific biological target and pathway involved. For instance, if the compound is designed to inhibit a particular enzyme, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways can vary widely based on the specific application and derivative of the compound.
Comparison with Similar Compounds
- 1-(3-Chloro-4-methoxyphenyl)ethanone
- 1-(3-Chloro-5-methylphenyl)ethanone
- 1-(3-Chloro-5-(methylthio)phenyl)propanone
Comparison: 1-(3-Chloro-5-(methylthio)phenyl)ethanone is unique due to the presence of both a chlorine atom and a methylthio group on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H9ClOS |
---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-(3-chloro-5-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,1-2H3 |
InChI Key |
JRPKZIGSOSJKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Cl)SC |
Origin of Product |
United States |
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